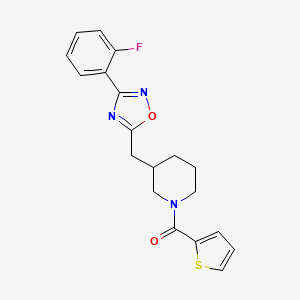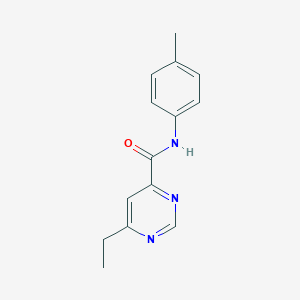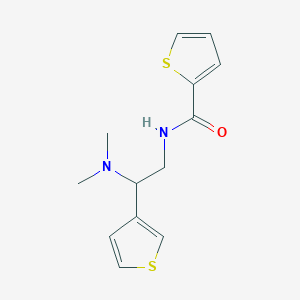![molecular formula C12H8F3NO2 B2481359 Acide 1-[3-(trifluorométhyl)phényl]-1H-pyrrole-2-carboxylique CAS No. 233692-71-2](/img/structure/B2481359.png)
Acide 1-[3-(trifluorométhyl)phényl]-1H-pyrrole-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a carboxylic acid functional group.
Applications De Recherche Scientifique
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to pyrrole, bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives, which share a similar structure, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Méthodes De Préparation
The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a photocatalyst such as Ir(dF(CF3)ppy)2(dtbbpy), which facilitates the formation of the trifluoromethyl radical .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (CH2Cl2) and acetonitrile (MeCN), as well as catalysts like palladium (Pd) and copper (Cu) complexes .
Comparaison Avec Des Composés Similaires
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid can be compared with other trifluoromethylated compounds such as:
3-(trifluoromethyl)phenyl isocyanate: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in its functional group, which is an isocyanate instead of a carboxylic acid.
1,3,5-tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups attached to a benzene ring, making it more symmetrical and potentially more stable.
The uniqueness of 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid lies in its combination of the trifluoromethyl group with a pyrrole ring and a carboxylic acid functional group, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)8-3-1-4-9(7-8)16-6-2-5-10(16)11(17)18/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRGZAMGKIVBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)

methanethioyl]amino})amine](/img/structure/B2481282.png)
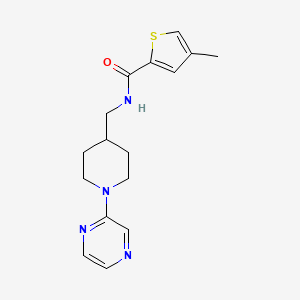
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2481286.png)
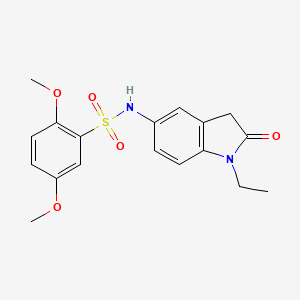
![(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2481289.png)
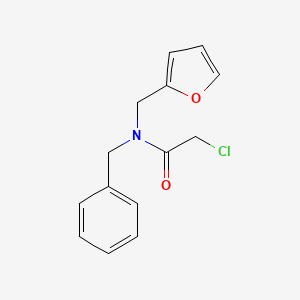
![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)

![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)
